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molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

Cat. No. B115511
M. Wt: 225.68 g/mol
InChI Key: WTSGWKNUHMEHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279581B2

Procedure details

To a solution of 1.5 g (7.1 mmoles) of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride in 3.75 ml of water and 6.3 ml of concentrated HCl, cooled to 0° C., was added slowly a solution of 0.5 g (7.2 mmoles) of sodium nitrite in 2.6 ml of water, keeping the temperature below 0° C. The mixture was stirred at this temperature for 15 minutes. Once this time had elapsed the solution of the diazonium salt was added rapidly to a solution of 5.37 g (42.6 mmoles) of sodium sulphite in 19 ml of water precooled to 0° C. under nitrogen atmosphere. The red solution was stirred at 0° C. for 10 minutes and then left to reach 65° C. in 1 hour. It was stirred at 65° C. for 30 minutes, and 5 ml of concentrated HCl were then added. The mixture was stirred at the same temperature under nitrogen atmosphere for 3 hours and then left to cool to room temperature.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.37 g
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:6]=[N:5][CH:4]=[N:3]1.[N:15]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.Cl>[ClH:1].[N:2]1([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=2)[CH:6]=[N:5][CH:4]=[N:3]1 |f:0.1,2.3,4.5.6,9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.N1(N=CN=C1)CC1=CC=C(C=C1)N
Name
Quantity
3.75 mL
Type
solvent
Smiles
O
Name
Quantity
6.3 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.6 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.37 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
precooled to 0° C. under nitrogen atmosphere
STIRRING
Type
STIRRING
Details
The red solution was stirred at 0° C. for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to reach 65° C. in 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
It was stirred at 65° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature under nitrogen atmosphere for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
Cl.N1(N=CN=C1)CC1=CC=C(C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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